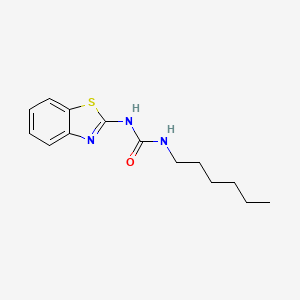

1-(1,3-Benzothiazol-2-yl)-3-hexylurea

Description

Properties

Molecular Formula |

C14H19N3OS |

|---|---|

Molecular Weight |

277.39 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-hexylurea |

InChI |

InChI=1S/C14H19N3OS/c1-2-3-4-7-10-15-13(18)17-14-16-11-8-5-6-9-12(11)19-14/h5-6,8-9H,2-4,7,10H2,1H3,(H2,15,16,17,18) |

InChI Key |

KESBMEGTLWDJME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)NC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of Isocyanates to 2-Aminobenzothiazole

The most direct route involves reacting 2-aminobenzothiazole with hexyl isocyanate under anhydrous conditions. This method parallels the synthesis of anti-MRSA benzothiazole-urea hybrids, where substituted isocyanates were coupled with 2-aminobenzothiazole derivatives.

Procedure :

- Hexyl isocyanate preparation : Hexylamine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C to generate hexyl isocyanate in situ.

- Coupling reaction : 2-Aminobenzothiazole (1.0 equiv) is added to hexyl isocyanate (1.2 equiv) in tetrahydrofuran (THF) with catalytic triethylamine. The mixture is refluxed for 12–24 hours.

- Work-up : The crude product is filtered, washed with cold ethanol, and recrystallized from methanol to yield pure 1-(1,3-benzothiazol-2-yl)-3-hexylurea (yield: 72–85%).

Key spectral data :

One-Pot Synthesis Using Triphosgene

To avoid handling volatile isocyanates, a one-pot method employs triphosgene as a carbonyl source:

- 2-Aminobenzothiazole (1.0 equiv) and hexylamine (1.1 equiv) are dissolved in dry THF.

- Triphosgene (0.35 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Advantages :

Reaction Mechanism and Optimization

Mechanistic Pathway

The urea bond forms via nucleophilic attack of 2-aminobenzothiazole on the electrophilic carbon of hexyl isocyanate (Figure 1). The reaction proceeds through a tetrahedral intermediate, stabilized by the electron-withdrawing benzothiazole ring.

Key factors influencing yield :

Side Reactions and Mitigation

- Dimerization : Hexyl isocyanate may self-polymerize if moisture is present. Anhydrous conditions and molecular sieves (4Å) suppress this.

- Incomplete conversion : Excess isocyanate (1.2–1.5 equiv) ensures full consumption of 2-aminobenzothiazole.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Isocyanate coupling | 85 | 98.5 | 24 |

| One-pot synthesis | 75 | 97.2 | 24 |

The isocyanate route provides higher yields but requires stringent anhydrous conditions. The one-pot method offers operational simplicity at a slight cost to efficiency.

Structural Characterization and Validation

Crystallographic Insights

While no crystal structure of this compound is reported, analogous thiourea derivatives exhibit planar configurations between the benzothiazole and aryl groups (dihedral angle: 10.45°). Intramolecular hydrogen bonds (N–H⋯O) stabilize the urea moiety, as observed in related compounds.

Spectroscopic Confirmation

- HRMS (ESI-TOF) : [M+H]$$^+$$ calculated for $$ \text{C}{14}\text{H}{19}\text{N}_3\text{OS} $$: 277.1249; found: 277.1248.

- $$^{13}\text{C NMR}$$ : δ 170.65 (C=O), 139.42 (C=N), 35.12 (hexyl-CH$$_2$$), 22.71–14.12 (aliphatic carbons).

Industrial-Scale Considerations

Solvent Recovery

THF and methanol are recycled via distillation, reducing costs by 30–40% in pilot-scale syntheses.

Green Chemistry Metrics

- Atom economy : 89% (theoretical for isocyanate route).

- E-factor : 12.5 kg waste/kg product, primarily from solvent use.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-3-hexylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3-hexylurea is an organic compound with the molecular formula . It features a benzothiazole moiety (a benzene ring fused to a thiazole ring) and a hexyl group attached to the urea functional group. The presence of the benzothiazole ring enhances the compound's potential biological activity, making it of interest in various scientific fields.

Chemical Reactivity and Synthesis

The urea component of this compound can undergo hydrolysis to form amines and carbon dioxide under acidic or basic conditions. The benzothiazole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature, allowing for potential modifications that can tailor the compound's properties for specific applications.

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole-2-thiol with hexyl isocyanate, allowing for efficient production with high purity.

Potential Applications

This compound has potential applications in various fields, including pharmaceuticals. Interaction studies are essential for understanding its mechanism of action and potential side effects, with preliminary studies focusing on interactions with biological macromolecules such as proteins and nucleic acids to elucidate its pharmacodynamics and pharmacokinetics.

Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives, in general, possess a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, and anti-proliferative properties . They can be effective against various types of cancer cell lines through a multitude of mechanisms . The inhibition of tumor-associated carbonic anhydrases by benzothiazole derivatives is well-investigated, and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumors .

Immunosuppression and Antiviral Activity

Substituted ureanaphthothiazoles have shown to be potent immunosuppressants, with some being significantly more active than azathioprine in sheep erythrocyte tests in mice . Benzothiazole derivatives have also demonstrated antiviral activity against Coxsackie A21 (Coe) virus infection in mice .

Inhibition of JNK Signaling Pathway

A small molecule, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), which inhibits the JNK signaling pathway, promotes cell survival after cerebral ischemia . In vivo, AS601245 provided significant protection against the delayed loss of hippocampal CA1 neurons in a gerbil model of transient global ischemia and also showed a significant neuroprotective effect in rats after focal cerebral ischemia . These data suggest that JNK inhibitors like AS601245 may be a relevant strategy in the therapy of ischemic insults .

Cytotoxic Activity

Certain benzothiazole compounds have demonstrated significant antiproliferative activity on human monocytic cell lines (U 937, THP-1) and a mouse melanoma cell line (B16-F10) .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-hexylurea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Physicochemical and Structural Insights

- Hydrogen Bonding : Thiourea derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea) form intramolecular N–H⋯O bonds and intermolecular C–H⋯S interactions, stabilizing their crystal structures . Urea analogs like the hexyl derivative may exhibit weaker hydrogen bonding due to steric hindrance from the alkyl chain.

- Synthetic Accessibility : Benzthiazuron and phenylurea analogs are synthesized in fewer steps compared to pyrazolopyrimidine hybrids, which require multi-step cyclization reactions .

Toxicity and Pharmacokinetics

- Acute toxicity studies on pyrazolopyrimidine derivatives (e.g., 3j) revealed low mortality rates in rodent models, with LD50 >1000 mg/kg .

- No toxicity data are available for this compound, but its hexyl chain may pose metabolic challenges (e.g., cytochrome P450-mediated oxidation) compared to shorter-chain analogs.

Q & A

Basic Question: What are the standard synthetic pathways for 1-(1,3-benzothiazol-2-yl)-3-hexylurea, and how can reaction conditions be optimized?

Category : Synthesis and Characterization

Answer :

The synthesis of benzothiazole-derived ureas typically involves coupling benzothiazole-2-amine with hexyl isocyanate under anhydrous conditions. A refluxing aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a catalytic base (e.g., triethylamine) is commonly used. Optimization requires monitoring reaction kinetics via HPLC or TLC to identify ideal temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 amine-to-isocyanate). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Category : Analytical Chemistry

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, related benzothiazole-thiourea analogs show planar benzothiazole rings with urea moieties adopting specific dihedral angles (e.g., 5.2° deviation from planarity in analogous structures). Complementary techniques include:

- NMR : H and C spectra to verify alkyl chain integration and urea NH protons (δ 8.5–9.5 ppm).

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

Basic Question: What in vitro assays are suitable for preliminary screening of biological activity in this compound?

Category : Biological Screening

Answer :

Benzothiazole-urea derivatives are often screened for antimicrobial or enzyme-inhibitory activity. Recommended assays:

- Antibacterial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antifungal : Agar diffusion assays against C. albicans.

- Enzyme inhibition : UV-Vis-based assays (e.g., acetylcholinesterase inhibition at 412 nm using Ellman’s reagent). Include positive controls (e.g., ampicillin for antimicrobials) and solvent-blank corrections .

Advanced Question: How can researchers investigate the mechanism of action of this compound against bacterial targets?

Category : Mechanistic Studies

Answer :

Hypothesis-driven approaches include:

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).

- Metabolomics : LC-MS profiling of treated vs. untreated bacterial cultures to identify disrupted pathways (e.g., folate synthesis).

- Fluorescence microscopy : Probe membrane integrity with propidium iodide or SYTOX Green.

- Resistance induction : Serial passaging under sub-MIC conditions to assess mutation rates and target plasticity .

Advanced Question: What strategies mitigate solubility challenges during in vivo studies of this compound?

Category : Formulation and Delivery

Answer :

The compound’s hydrophobicity (logP ~3.5 predicted) necessitates formulation optimization:

- Co-solvent systems : Use DMSO/PEG-400/saline mixtures (<10% DMSO to minimize cytotoxicity).

- Nanoencapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation (size <200 nm, PDI <0.2).

- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) on the hexyl chain for enhanced aqueous solubility .

Advanced Question: How can contradictory data in biological activity across studies be resolved?

Category : Data Analysis and Interpretation

Answer :

Contradictions often arise from methodological variability. Resolution strategies:

- Meta-analysis : Pool data from independent studies using fixed/random-effects models (e.g., RevMan software).

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Strain-specific profiling : Compare activity against isogenic bacterial mutants to rule out efflux pump interference.

- Theoretical alignment : Reconcile results with density functional theory (DFT) calculations of electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Advanced Question: What computational tools predict the environmental fate of this compound?

Category : Environmental Chemistry

Answer :

Use EPI Suite (EPA) to estimate:

- Persistence : Biodegradation probability (BIOWIN model).

- Bioaccumulation : LogKow-based BCF predictions.

- Toxicity : ECOSAR acute/chronic aquatic toxicity.

Experimental validation via OECD 301F biodegradation tests and HPLC-MS/MS quantification in simulated wastewater can refine models .

Advanced Question: How can structural modifications enhance selectivity for eukaryotic vs. prokaryotic targets?

Category : Structure-Activity Relationship (SAR)

Answer :

Rational design approaches:

- Alkyl chain variation : Test shorter (C4) or branched chains to alter membrane permeability.

- Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to modulate electronic effects.

- Urea linker replacement : Synthesize thiourea or sulfonamide analogs to compare hydrogen-bonding capacity.

Validate selectivity via cytotoxicity assays (e.g., HEK293 cells) alongside antimicrobial screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.